molecular formula C14H17NO5 B13512076 1-((Benzyloxy)carbonyl)-4-hydroxypiperidine-3-carboxylic acid

1-((Benzyloxy)carbonyl)-4-hydroxypiperidine-3-carboxylic acid

Cat. No.: B13512076
M. Wt: 279.29 g/mol
InChI Key: DVFRBOFXJZNHMG-UHFFFAOYSA-N
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Description

1-((Benzyloxy)carbonyl)-4-hydroxypiperidine-3-carboxylic acid is a complex organic compound with significant applications in various scientific fields. This compound features a piperidine ring substituted with a benzyloxycarbonyl group, a hydroxyl group, and a carboxylic acid group. Its unique structure makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((Benzyloxy)carbonyl)-4-hydroxypiperidine-3-carboxylic acid typically involves multi-step organic reactions. One common method starts with the protection of the piperidine nitrogen using a benzyloxycarbonyl (Cbz) group.

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 1-((Benzyloxy)carbonyl)-4-hydroxypiperidine-3-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carboxyl group can produce an alcohol .

Scientific Research Applications

1-((Benzyloxy)carbonyl)-4-hydroxypiperidine-3-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-((Benzyloxy)carbonyl)-4-hydroxypiperidine-3-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group acts as a protecting group, allowing selective reactions at other functional sites. The hydroxyl and carboxyl groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

  • 1-((Benzyloxy)carbonyl)piperidine-4-carboxylic acid
  • 1-((Benzyloxy)carbonyl)-4-hydroxypiperidine
  • 1-((Benzyloxy)carbonyl)-3-hydroxypiperidine

Uniqueness: 1-((Benzyloxy)carbonyl)-4-hydroxypiperidine-3-carboxylic acid is unique due to the presence of both hydroxyl and carboxyl groups on the piperidine ring, which allows for versatile chemical modifications and applications. Its structure provides a balance between hydrophilic and hydrophobic properties, making it suitable for various chemical and biological environments .

Properties

Molecular Formula

C14H17NO5

Molecular Weight

279.29 g/mol

IUPAC Name

4-hydroxy-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid

InChI

InChI=1S/C14H17NO5/c16-12-6-7-15(8-11(12)13(17)18)14(19)20-9-10-4-2-1-3-5-10/h1-5,11-12,16H,6-9H2,(H,17,18)

InChI Key

DVFRBOFXJZNHMG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC(C1O)C(=O)O)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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